6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

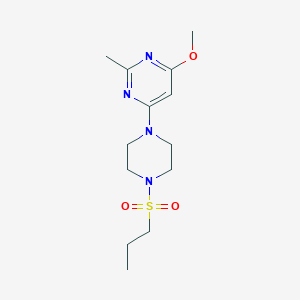

6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C12H11N3O2S and its molecular weight is 261.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to 6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide have shown promising antimicrobial activities. For instance, derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides were synthesized and found to exhibit significant antimicrobial efficacy against strains like Proteus vulgaris and Pseudomonas aeruginosa, showing higher activity than reference drugs such as streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).

Analgesic Properties

Methylation at specific positions in the pyrimidine moiety, as seen in compounds like N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, was explored to enhance their analgesic properties. Studies on the standard experimental model "acetic acid writhing" have indicated that certain modifications could result in increased biological activity, with para-substituted derivatives showing heightened analgesic effects (Ukrainets et al., 2015).

Anticancer Activity

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents' activities, showcasing the potential of pyrimidine derivatives in cancer treatment. The structure-activity relationship (SAR) studies suggest these compounds have considerable cytotoxicity against various cancer cell lines, making them potential candidates for anticancer drug development (Rahmouni et al., 2016).

Inhibitory Effects on Alzheimer's Disease

Derivatives of pyrimidines have been synthesized and shown to inhibit acetylcholinesterase (AChE), a key enzyme involved in Alzheimer's disease. This suggests their potential as therapeutic agents in treating neurodegenerative diseases. The study identified 2-hydroxy-6-phenyl-pyrimidine-4-carboxyallyamide as the most active compound, showcasing no inhibition of BuChE, which is crucial for reducing side effects (Paz et al., 2012).

Mechanism of Action

Target of Action

Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They may interact with various proteins and enzymes involved in these processes.

Mode of Action

Pyrimidine derivatives have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate these biochemical pathways.

Biochemical Pathways

The compound may affect the biochemical pathways related to inflammation and neuroprotection. It has been suggested that the compound’s mechanism of action involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in the regulation of inflammation and neuronal cell death.

Pharmacokinetics

The lipophilicity of a drug can influence its diffusion into cells . As such, the compound’s lipophilicity may impact its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

The compound’s action results in promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some exhibited significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production . They also showed promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Properties

IUPAC Name |

N-(2-methylsulfanylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-18-10-5-3-2-4-8(10)15-12(17)9-6-11(16)14-7-13-9/h2-7H,1H3,(H,15,17)(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWJQFLIACXETR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ETHYL 2-(1-{[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}-3-OXOPIPERAZIN-2-YL)ACETATE](/img/structure/B2416856.png)

![2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2416859.png)

![N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2416865.png)

![3-ethyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2416867.png)

![(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2416868.png)

![8-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2416869.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416870.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B2416871.png)

![2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid](/img/structure/B2416872.png)

![2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2416876.png)